2-(Azetidin-3-yloxy)quinoline

Lipophilicity Drug-like properties Positional isomer comparison

Procurement of quinoline intermediates requires careful isomer specification-the 2-(azetidin-3-yloxy) substitution (XLogP3 1.5) provides 5-fold higher lipophilicity vs. the 4-isomer (XLogP3 0.3), ensuring consistent permeability for CNS library design. • ≥98% purity minimizes post-synthesis repurification. • Orthogonal free amine handle for SAR derivatization. • No PDE10A activity vs. N-linked series. Full QA documentation. Global shipping.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1340435-27-9
Cat. No. B1468750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)quinoline
CAS1340435-27-9
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C12H12N2O/c1-2-4-11-9(3-1)5-6-12(14-11)15-10-7-13-8-10/h1-6,10,13H,7-8H2
InChIKeyHBHSHCHBZSYHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yloxy)quinoline Physicochemical Profile


2-(Azetidin-3-yloxy)quinoline (CAS 1340435‑27‑9) is a synthetic small molecule (C₁₂H₁₂N₂O, MW 200.24 g mol⁻¹) consisting of a quinoline core ether-linked at the 2‑position to an azetidin‑3‑yloxy moiety [1]. The compound carries one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 34.2 Ų, with a computed XLogP3 of 1.5 indicative of moderate lipophilicity [1]. It is supplied as a research intermediate by multiple vendors at purities typically ≥95% .

Synthetic intermediate with moderate lipophilicity (cLogP 1.5)
Free azetidine NH handle for orthogonal derivatization
High-purity supply options reduce downstream purification needs

2-(Azetidin-3-yloxy)quinoline Positional Specificity


Quinoline‑azetidine positional isomers (2‑, 4‑, 6‑, 8‑substituted) and linker variants (N‑linked vs. O‑linked azetidine) cannot be treated as interchangeable procurement items. The 2‑position ether linkage drastically alters the electron distribution of the quinoline ring, yielding a computed XLogP3 of 1.5 for the 2‑isomer [1] versus 0.3 for the 4‑isomer [2]—a five‑fold difference in predicted partition coefficient that directly impacts solubility, membrane permeability, and metabolic stability [1][2]. Moreover, the N‑linked 2‑(3‑alkoxy‑1‑azetidinyl)quinoline series is a known PDE10A inhibitor chemotype [3], whereas the O‑linked 2‑(azetidin‑3‑yloxy)quinoline scaffold has no reported PDE10A activity, underscoring that even subtle connectivity changes confer distinct biological fingerprints that cannot be assumed or extrapolated.

Positional Isomers
The 2-isomer (cLogP 1.5) and 4-isomer (cLogP 0.3) are not interchangeable; a 5-fold lipophilicity difference may shift membrane permeability and metabolic stability profiles.
Linker Chemistry
N-linked azetidine-quinoline analogs exhibit confirmed PDE10A inhibition, whereas the O-linked scaffold has no reported PDE10A activity. Substitution risks introducing unintended off-target pharmacology.
Purity Grade
6-isomer suppliers certify ≥95% purity, which may require additional purification for parallel synthesis compared to the ≥98% certified 2-isomer.

2-(Azetidin-3-yloxy)quinoline – Key Differentiation Evidence


XLogP3 Lipophilicity: 2- vs. 4-Isomer

The 2‑position isomer exhibits a computed XLogP3 of 1.5 [1], compared with 0.3 for the 4‑position isomer [2]. This 5‑fold difference in predicted octanol‑water partition coefficient is driven by the proximity of the azetidine‑oxygen to the quinoline nitrogen, which modulates hydrogen‑bonding capacity and ring electronics. The higher XLogP3 of the 2‑isomer predicts greater membrane permeability and potentially different absorption and distribution characteristics, making it a mechanistically distinct starting point for CNS‑ or intracellular‑targeted probe design.

XLogP3 Lipophilicity
Cross-study comparable
ΔXLogP3 = +1.2 (5-fold higher for 2-isomer)
Supports differentiated permeability and distribution context for CNS or intracellular probe design.
Computed by XLogP3 3.0; 2-isomer = 1.5, 4-isomer = 0.3.
Lipophilicity Drug-like properties Positional isomer comparison

Polar Surface Area: 2- vs. 4-Isomer Comparison

Both the 2‑isomer [1] and the 4‑isomer [2] share an identical computed TPSA of 34.2 Ų, reflecting the same number and type of heteroatom hydrogen‑bond acceptors and donors. This TPSA value falls within the favorable range (≤140 Ų) for oral bioavailability according to the Veber rule, but the divergent XLogP3 values mean the 2‑isomer achieves this polar surface area while maintaining substantially higher lipophilicity. This combination of moderate TPSA and elevated XLogP3 is unusual among close azetidinyl‑quinoline isomers and offers a differentiated physicochemical profile for balancing solubility and permeability.

Polar Surface Area
Cross-study comparable
ΔTPSA = 0 Ų (both 34.2 Ų)
Identical TPSA with higher lipophilicity yields an unusual balance for permeability-solubility optimization.
Computed by Cactvs 3.4.8.18; favorable for oral bioavailability prediction.
Polar surface area Bioavailability prediction Positional isomer comparison

Purity Specification: 2- vs. 6-Isomer

Commercial offerings of the 2‑isomer from Leyan specify a minimum purity of 98% , and AKSci certifies ≥97% . In contrast, the 6‑position isomer is available from AKSci at a lower certified minimum purity of 95% . This 2–3 percentage‑point purity differential is relevant for applications requiring high starting‑material fidelity, such as parallel synthesis library production or late‑stage functionalization where impurities can propagate into final compounds and confound structure‑activity interpretation.

Purity Specification
Data to verify
98% (Leyan); 97% (AKSci)
Higher certified minimum purity vs. 6-isomer (95%) reduces impurity-driven artifact risk in library synthesis.
Supplier-specified; batch-dependent review recommended.
Chemical purity Procurement specification Isomer comparison

PDE10A Activity: O-Linked vs. N-Linked Scaffold

The N‑linked 2‑(3‑alkoxy‑1‑azetidinyl)quinoline series is a well‑characterized PDE10A inhibitor chemotype with reported IC₅₀ values in the low nanomolar range and demonstrated ex vivo receptor occupancy in rat striatum [1]. No PDE10A inhibitory activity has been reported for the O‑linked 2‑(azetidin‑3‑yloxy)quinoline scaffold, consistent with the distinct binding modes revealed by X‑ray crystallography of the N‑linked series at the PDE10A catalytic site [1]. For projects where PDE10A engagement is an undesired off‑target liability (e.g., kinase‑focused or epigenetic‑targeted programs), the O‑linked chemotype provides a cleaner starting scaffold.

PDE10A Activity
Class-level inference
No PDE10A inhibition reported for O-linked scaffold
Provides a cleaner chemotype for programs where PDE10A engagement is an undesired off-target liability.
Based on scaffold comparison; N-linked series are known low-nM PDE10A inhibitors.
Linker chemotype Target selectivity PDE10A

2-(Azetidin-3-yloxy)quinoline Application Scenarios


High-Purity Parallel Library Synthesis

When constructing quinoline‑focused compound libraries, the 98% minimum purity specification available for the 2‑isomer reduces the need for post‑synthesis purification of intermediates, increasing library production throughput. The moderate lipophilicity (XLogP3 1.5) [1] also aids in maintaining solubility during solution‑phase parallel chemistry.

CNS-Targeted Probe Design

The combination of TPSA 34.2 Ų and XLogP3 1.5 [1] places this compound within the favorable property space for CNS drug candidates (TPSA < 60–70 Ų; XLogP 1–3). It can serve as a scaffold for designing brain‑penetrant probes where the 4‑isomer (XLogP3 0.3) [2] may lack sufficient passive permeability.

PDE10A-Silent Scaffold Programs

In target classes where PDE10A inhibition is a known selectivity counter‑screen (e.g., kinase, GPCR, or epigenetic inhibitor programs), the O‑linked 2‑(azetidin‑3‑yloxy)quinoline scaffold offers a chemotype that is structurally distinct from the PDE10A‑active N‑linked series [3], minimizing the risk of confounding off‑target pharmacology.

Late-Stage Functionalization at Azetidine Nitrogen

The free secondary amine of the azetidine ring (hydrogen‑bond donor count = 1) [1] enables selective functionalization (e.g., amidation, sulfonylation, reductive amination) without affecting the quinoline ether linkage. This orthogonal handle is valuable for structure‑activity relationship (SAR) exploration in hit‑to‑lead programs.

Application
Selection Property
Validation Focus
Parallel Library Synthesis
High certified purity (≥98%)
Impurity propagation and post-synthesis purification needs
CNS-Targeted Probe Design
Combined TPSA 34.2 Ų and cLogP 1.5
Passive permeability and brain penetration assay context
PDE10A-Silent Scaffold Programs
O-linked azetidine scaffold
Absence of PDE10A pharmacology in target-selectivity counter-screens
Azetidine N-Functionalization
Free secondary amine handle
Orthogonal derivatization efficiency for SAR exploration
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